molecular formula C5H12ClNO3S B2706223 2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride CAS No. 2418663-34-8

2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride

Cat. No.: B2706223
CAS No.: 2418663-34-8
M. Wt: 201.67
InChI Key: ZMGKOMBNIVEMHU-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The compound features a sulfonimidoyl group, a sulfur-containing functional group that is a key pharmacophore in several therapeutic areas . Research into structurally related sulfonimidoyl propanoic acids suggests potential applications in developing therapies for inborn errors of metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA) . In these contexts, analogous compounds are investigated for their ability to modulate cellular coenzyme A (CoA) pools, potentially reducing the accumulation of toxic metabolic intermediates . Furthermore, organosulfur compounds, in general, are recognized for their capacity to activate the Nrf2 signaling pathway, which serves as a master regulator of cellular defense against oxidative stress . Activation of Nrf2 can lead to the upregulation of antioxidant and cytoprotective genes, making Nrf2 activators attractive candidates for research into oxidative stress-related disorders . The presence of the sulfonimidoyl group in this compound makes it a valuable scaffold for exploring these and other novel biochemical mechanisms in a research setting.

Properties

IUPAC Name

2-methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c1-5(2,4(7)8)10(3,6)9;/h6H,1-3H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGKOMBNIVEMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=N)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride typically involves the reaction of

Biological Activity

2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical formula is C5H12N2O3SC_5H_{12}N_2O_3S with a molecular weight of 188.23 g/mol. It contains a methylsulfonimidoyl group, which contributes to its biological properties.

The biological activity of 2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonimidoyl group is known to facilitate hydrogen bonding and other interactions that can influence enzyme activity and cellular signaling pathways.

Nrf2 Pathway Activation

Research indicates that compounds containing sulfonyl groups can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Activation of this pathway leads to the upregulation of antioxidant enzymes and cytoprotective genes, potentially mitigating damage from reactive oxygen species (ROS) .

Antioxidant Properties

The compound has been shown to exhibit significant antioxidant activity by enhancing the expression of enzymes such as glutathione peroxidase and superoxide dismutase. This effect contributes to its protective role against oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have demonstrated that 2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride can suppress pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Case Studies

  • Oxidative Stress in Neurodegenerative Diseases
    • A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with 2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride significantly reduced cell death and improved cell viability by modulating the Nrf2 pathway .
  • Diabetes Management
    • In diabetic animal models, administration of the compound resulted in improved glycemic control and reduced oxidative stress markers. The mechanism was linked to enhanced insulin sensitivity and reduced inflammation .

Data Tables

Biological ActivityMechanismReference
AntioxidantNrf2 activation leading to increased antioxidant enzyme levels
Anti-inflammatorySuppression of pro-inflammatory cytokines
NeuroprotectionReduced cell death in oxidative stress models
Improved glycemic controlEnhanced insulin sensitivity

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 2-Methyl-2-(methylsulfonimidoyl)propanoic acid can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies on sulfoximine derivatives have shown that they can effectively inhibit human asparagine synthetase (hASNS), a target for leukemia treatment. The inhibition of hASNS leads to reduced asparagine levels in the tumor microenvironment, which is crucial for the survival of certain cancer cells.

  • Case Study : A study demonstrated that a sulfoximine-based inhibitor caused significant cell death in MOLT-4R leukemia cells at concentrations above 250 µM, suggesting that similar analogs could be developed for therapeutic use against acute lymphoblastic leukemia .

1.2 Neuroprotective Effects

The activation of the Nrf2 signaling pathway by organosulfur compounds has been linked to neuroprotection against oxidative stress, which is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds that activate Nrf2 can enhance cellular defenses against oxidative damage.

  • Data Table: Neuroprotective Potential of Organosulfur Compounds
CompoundMechanism of ActionDisease TargetedReference
2-Methyl-2-(methylsulfonimidoyl)propanoic acidNrf2 ActivationNeurodegenerative Diseases

Agricultural Applications

2.1 Pest Control

Research into the use of sulfonamide derivatives has highlighted their potential as herbicides or fungicides. The unique sulfonimidoyl group may enhance the efficacy of these compounds against specific pests or pathogens in agricultural settings.

  • Case Study : A study investigated various sulfonamide derivatives for their herbicidal activity against common agricultural weeds. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential for development as environmentally friendly herbicides.

Materials Science

3.1 Polymer Synthesis

The incorporation of sulfonimidoyl groups into polymer matrices can enhance their thermal and mechanical properties. This makes them suitable for applications in coatings, adhesives, and other materials requiring improved durability.

  • Data Table: Properties of Sulfonimidoyl-Modified Polymers
Polymer TypeModificationProperty EnhancedReference
PolyurethaneSulfonimidoyl AdditionThermal Stability

Summary of Findings

The applications of 2-Methyl-2-(methylsulfonimidoyl)propanoic acid; hydrochloride span multiple fields, primarily focusing on its medicinal properties and potential use in agriculture and materials science. Its role as an inhibitor of crucial enzymes in cancer therapy, along with its neuroprotective effects through Nrf2 activation, positions it as a compound of significant interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Comparative Analysis of Similar Compounds
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride Morpholine (C₄H₈NO) C₈H₁₄ClNO₃ (estimated) ~207.66 (estimated) Enhanced water solubility due to morpholine’s oxygen; potential CNS drug intermediate .
2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride Phenoxyethylamino (C₆H₅OCH₂CH₂NH-) C₁₃H₁₈ClNO₃ (estimated) ~283.75 (estimated) Increased lipophilicity from phenyl group; possible use in lipophilic prodrugs .
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride Trifluoroethylamino (CF₃CH₂N(CH₃)-) C₆H₁₁ClF₃NO₂ 221.61 Fluorine atoms improve metabolic stability; applications in fluorinated pharmaceuticals .
2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride Piperidine (C₅H₁₀N) C₉H₁₈ClNO₂ (estimated) ~215.70 (estimated) Piperidine’s rigidity may enhance receptor binding; explored in kinase inhibitors .
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride Phenyl and ester groups C₁₁H₁₆ClNO₂ 229.70 Ester group improves membrane permeability; prodrug candidate .
2-Methyl-2-(methylamino)propanoic acid hydrochloride Methylamino (CH₃NH-) C₅H₁₂ClNO₂ 153.61 Simpler structure; lower molecular weight for rapid systemic clearance .

Physicochemical and Pharmacological Comparisons

Solubility :

  • The morpholine and piperidine derivatives () exhibit higher aqueous solubility due to polar heterocycles, while phenyl-containing analogues () are more lipophilic.
  • The trifluoroethyl derivative () balances hydrophilicity and lipophilicity, favoring blood-brain barrier penetration.

Acid Dissociation (pKa): Propanoic acid groups typically have pKa ~4.5–5.0. Substituents like sulfonimidoyl or trifluoroethyl may lower pKa slightly due to electron-withdrawing effects, enhancing ionization at physiological pH .

Synthetic Complexity :

  • Sulfonimidoyl synthesis requires specialized reagents (e.g., NH-transfer agents), whereas amine derivatives () are more straightforward to prepare .

Morpholine/piperidine derivatives () are common in kinase or GPCR-targeted drugs.

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